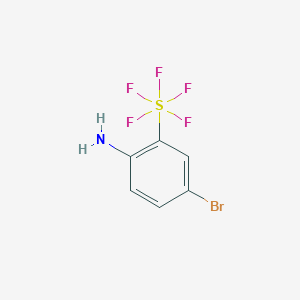
4-Bromo-2-(pentafluorosulfur)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(pentafluorosulfur)aniline is a useful research compound. Its molecular formula is C6H5BrF5NS and its molecular weight is 298.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-2-(pentafluorosulfur)aniline is a compound characterized by the presence of a bromine atom and a pentafluorosulfur group attached to an aniline ring. This unique structure endows the compound with distinct chemical properties, influencing its biological activity. Recent studies have indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.
The introduction of the pentafluorosulfur group significantly alters the reactivity of the aniline derivative compared to regular aniline. The electronegative fluorine atoms and the sulfur atom enhance its chemical behavior, enabling it to participate in various biochemical interactions. This reactivity is crucial for its potential biological applications.
Antimicrobial Properties
Research has shown that this compound exhibits promising antimicrobial activity against a range of pathogens, including bacteria, yeast, and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level | Mechanism of Action |
|---|---|---|
| Escherichia coli | Moderate | Disruption of cell membrane integrity |
| Staphylococcus aureus | High | Inhibition of cell wall synthesis |
| Candida albicans | Moderate | Interference with ergosterol biosynthesis |
| Aspergillus niger | Low | Disruption of cellular processes |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies indicate that it may effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 10 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 20 | Disruption of microtubule formation |
The biological activity of this compound is believed to involve several mechanisms:
- Cell Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Interaction with specific enzymes may inhibit critical biochemical pathways essential for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to damage and triggering apoptotic pathways.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 5 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
- Cancer Cell Line Study : Another investigation revealed that treatment with this compound led to significant reductions in viability across multiple cancer cell lines, with IC50 values indicating strong antiproliferative effects.
Propiedades
IUPAC Name |
4-bromo-2-(pentafluoro-λ6-sulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF5NS/c7-4-1-2-5(13)6(3-4)14(8,9,10,11)12/h1-3H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJHSDBNOYZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(F)(F)(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














